molecular formula C25H24 B584618 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene CAS No. 619294-62-1

1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene

Cat. No.: B584618
CAS No.: 619294-62-1
M. Wt: 324.5 g/mol
InChI Key: FPESBQVTVSBBSE-OQKWZONESA-N
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Description

JWH 176 is a synthetic cannabinoid receptor agonist, specifically designed to interact with the central cannabinoid receptor (CB1). It is an analgesic drug with a binding affinity at the CB1 receptor of 26.0 nanomolar, making it more potent than tetrahydrocannabinol (THC). JWH 176 is particularly notable for being a hydrocarbon containing no heteroatoms, relying on Van der Waals and hydrophobic interactions to bind to the receptor .

Scientific Research Applications

JWH 176 has several scientific research applications:

    Chemistry: Used to study the binding interactions with cannabinoid receptors, providing insights into receptor-ligand interactions.

    Biology: Helps in understanding the role of cannabinoid receptors in various physiological processes, such as pain modulation and appetite regulation.

    Medicine: Potential therapeutic applications in pain management, appetite stimulation, and muscle relaxation.

    Industry: Used in the development of new synthetic cannabinoids for research and potential therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions: JWH 176 is synthesized through a series of organic reactions. The key step involves the formation of the indene structure, followed by the attachment of a naphthalene moiety. The synthesis typically involves the use of strong bases and organic solvents under controlled temperatures to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of JWH 176 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process would also include rigorous purification steps, such as chromatography, to isolate the desired product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions: JWH 176 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated hydrocarbons .

Properties

IUPAC Name

1-[(E)-(3-pentylinden-1-ylidene)methyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24/c1-2-3-4-11-21-18-22(25-16-8-7-15-24(21)25)17-20-13-9-12-19-10-5-6-14-23(19)20/h5-10,12-18H,2-4,11H2,1H3/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPESBQVTVSBBSE-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=C/C(=C\C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692895
Record name JWH-176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619294-62-1
Record name 1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619294-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-176
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA60GT97BB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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